N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .Scientific Research Applications
Anticancer Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide and its derivatives have been explored for their potential anticancer properties. Research indicates that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showcasing higher activity than reference drugs in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-Inflammatory and Analgesic Properties
Studies have also explored the synthesis of novel compounds derived from this compound for their anti-inflammatory and analgesic properties. Some derivatives have shown significant activity in these areas, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antihyperglycemic Agents
In the search for new antidiabetic agents, a series of derivatives was prepared, leading to the identification of a candidate drug for the treatment of diabetes mellitus. This showcases the compound's potential in contributing to the development of new treatments for diabetes (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Synthesis and Characterization for Antimicrobial Properties
New classes of benzamide derivatives, including those based on this compound, have been synthesized and evaluated for their antimicrobial efficacy. This research suggests the potential for developing new antimicrobial agents using these compounds (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).
Potential as Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives has uncovered their ability to act as supramolecular gelators, particularly highlighting the role of methyl functionality and S⋯O interaction. This opens up new avenues for the development of materials science applications, including the creation of novel gelation materials for technological and biomedical uses (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, cholinesterase activity, and more .
Result of Action
Based on similar compounds, the effects could range from inhibition of viral replication, reduction of inflammation, inhibition of cancer cell growth, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular activity, regulation of glucose metabolism, inhibition of malarial parasite life cycle, to inhibition of cholinesterase activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other thiazole derivatives, it may interact with various enzymes, proteins, and biomolecules. The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or π-π stacking .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13-18(29-20(26-13)14-6-8-17(28-2)9-7-14)10-11-25-19(27)15-4-3-5-16(12-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIMDTUNPWPBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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